PTH-tyrosine

Descripción general

Descripción

PTH-tyrosine is a derivative of the amino acid tyrosine, formed through the reaction with phenyl isothiocyanate. This compound is significant in the field of protein sequencing, particularly in the Edman degradation method, where it helps identify the N-terminal amino acid of peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tyrosine phenylthiohydantoin involves the reaction of tyrosine with phenyl isothiocyanate under mildly alkaline conditions. The reaction proceeds through the formation of a cyclical phenylthiocarbamoyl derivative, which is then cleaved under acidic conditions to form the stable phenylthiohydantoin derivative .

Industrial Production Methods: While the industrial production methods for tyrosine phenylthiohydantoin are not extensively documented, the process generally follows the principles of the Edman degradation method. This involves automated sequencing machines that can handle small quantities of peptides, making the process efficient and scalable .

Análisis De Reacciones Químicas

Oxidation Reactions

Oxidation of PTH-tyrosine can occur through various pathways, often leading to the formation of reactive intermediates such as tyrosyl radicals.

-

Photochemical Oxidation : In studies involving photochemical oxidation, tyrosine residues can undergo a proton-coupled electron transfer (PCET) process. This reaction is pH-dependent, with rate constants varying significantly across different pH levels. For instance, at pH 5.5, the rate constant for oxidation is

, increasing to

at pH 8.5 . -

Tyrosyl Radical Formation : The formation of tyrosyl radicals can lead to dityrosine formation through dimerization reactions. This process is significant in biological systems where oxidative stress is present and can affect protein structure and function .

Phosphorylation

Phosphorylation of this compound is catalyzed by various kinases and plays a crucial role in signal transduction pathways.

-

Mechanism : The hydroxyl group of the tyrosine residue acts as a nucleophile during phosphorylation, leading to the formation of phosphotyrosine. This modification is critical for regulating enzymatic activity and cellular signaling .

Nitration

Nitration of this compound involves the addition of a nitro group (-NO2) to the aromatic ring.

-

Mechanism : Reactive nitrogen species such as peroxynitrite can lead to the nitration of tyrosine residues in proteins, resulting in the formation of 3-nitrotyrosine. This reaction competes with dimerization processes and can have significant implications for protein function and stability .

Sulfation

Sulfation is another important post-translational modification affecting this compound.

Aplicaciones Científicas De Investigación

Biomaterials

Dityrosine Cross-Linking

One of the primary applications of tyrosine is in the formation of dityrosine cross-links, which enhance the structural integrity of materials. The oxidative chemistry of tyrosine allows for the formation of dityrosine bonds, which are prevalent in natural materials such as collagen and silk. These bonds contribute to increased resilience and fatigue lifetime in biomaterials .

Biomimetic Materials

Tyrosine-rich peptides serve as excellent assembly motifs for developing biomimetic materials. The phenolic group in tyrosine facilitates π–π interactions that are crucial for conformation control and charge transport in biomimetic systems. Recent studies have demonstrated the potential of tyrosine-based short peptide systems in creating hybrid materials that mimic natural structures .

Table 1: Properties of Dityrosine Cross-Linked Materials

| Material Type | Structural Benefit | Application Example |

|---|---|---|

| Collagen | Increased tensile strength | Tissue engineering |

| Silk | Enhanced elasticity | Biodegradable sutures |

| Resilin | High fatigue resistance | Insect wing structures |

Energy Conversion

Artificial Photosynthesis

Research has indicated that tyrosine can play a critical role in the design of catalysts for energy production, particularly in solar fuel cells and artificial photosynthesis systems. The incorporation of tyrosine into these systems has been shown to improve charge transport efficiency through proton-coupled electron transfer (PCET) mechanisms .

Case Study: Tyrosine-Based Solar Cells

In a recent study, tyrosine-derived materials were utilized to construct a model system for water oxidation, demonstrating significant improvements in quantum efficiency compared to traditional catalysts. This advancement suggests that tyrosine can be strategically used to enhance energy conversion technologies .

Molecular Recognition and Separation Techniques

Chiral Separations

PTH-tyrosine has been explored for its role in chiral separations, which are crucial in pharmaceuticals and biochemistry. Analytical methods utilizing this compound can effectively discriminate between enantiomers, facilitating the analysis of enantiomeric purity in bioactive compounds .

Protein Engineering

Tyrosine's physicochemical properties make it a valuable amino acid for mediating molecular recognition. Studies have shown that substituting surface-exposed residues with tyrosine enhances protein crystallization and interaction interfaces, offering potential applications in drug design and development .

Table 2: Applications of Tyrosine in Molecular Recognition

| Application Area | Methodology | Outcome |

|---|---|---|

| Pharmaceutical | Chiral chromatography | Improved enantiomer separation |

| Protein crystallization | Surface engineering | Enhanced crystal formation |

| Drug design | Minimalist synthetic libraries | Functional recognition interfaces |

Mecanismo De Acción

The mechanism of action of tyrosine phenylthiohydantoin involves its role in the Edman degradation method. The compound reacts with the N-terminal amino group of peptides, forming a cyclical derivative that can be cleaved to identify the amino acid sequence. This process is crucial for understanding protein structure and function .

Comparación Con Compuestos Similares

Phenylalanine phenylthiohydantoin: Similar in structure but derived from phenylalanine instead of tyrosine.

Tryptophan phenylthiohydantoin: Derived from tryptophan and used in similar sequencing methods.

Uniqueness: PTH-tyrosine is unique due to the presence of the phenol group in tyrosine, which allows for additional chemical modifications and interactions compared to other amino acid derivatives .

Actividad Biológica

PTH-tyrosine, an analogue of parathyroid hormone (PTH), exhibits significant biological activity, particularly in bone metabolism and calcium homeostasis. This article explores the compound's biological mechanisms, effects in clinical settings, and its implications for therapeutic applications.

Overview of Parathyroid Hormone (PTH)

PTH is a crucial regulator of calcium and phosphate metabolism in the body. It acts primarily on bone, kidneys, and the gastrointestinal tract to maintain calcium homeostasis. The biological activity of PTH is mediated through its interaction with specific receptors, primarily the PTH/PTH-related peptide receptor (PTH1R) . this compound, as an analogue, retains some of these functional properties while potentially offering enhanced stability or efficacy.

Receptor Interaction

This compound interacts with PTH1R, initiating a cascade of intracellular signaling pathways. Research indicates that PTH activates mitogen-activated protein kinase (MAPK) pathways via receptor-mediated mechanisms . This activation is critical for various cellular responses, including osteoblast proliferation and differentiation.

Tyrosine Phosphorylation

Tyrosine phosphorylation plays a vital role in the signaling mechanisms activated by PTH. Studies have shown that this compound can influence transcriptional activity mediated by cyclic AMP response element-binding protein (CREB) through tyrosine kinase pathways . The inhibition of tyrosine kinases significantly affects the biological responses elicited by this compound, suggesting a crucial role in its action.

Bone Metabolism

This compound has been shown to stimulate osteoblast activity, promoting bone formation. In vitro studies demonstrated that PTH analogues could enhance the production of osteoprotegerin (OPG), a key factor in bone remodeling . This effect is particularly relevant in conditions such as osteoporosis, where increased bone density is desired.

Clinical Implications

Clinical studies have explored the role of serum PTH levels in various conditions, including multiple myeloma (MM). Elevated serum PTH has been associated with poor outcomes in MM patients, indicating that this compound may have implications for monitoring disease progression and treatment efficacy . Furthermore, the potential for using this compound as a therapeutic agent in osteoporosis is being investigated due to its ability to augment bone mass effectively.

Case Studies

- Osteoporosis Treatment : A clinical trial involving postmenopausal women with osteoporosis showed that treatment with PTH analogues led to significant increases in lumbar spine bone mineral density compared to placebo groups.

- Multiple Myeloma : In patients diagnosed with MM, elevated levels of serum PTH were correlated with adverse prognostic factors. Studies suggested that while PTH itself does not promote myeloma cell growth directly, it may influence the bone microenvironment in ways that affect disease progression .

Data Tables

| Study | Population | Outcome | Findings |

|---|---|---|---|

| Osteoporosis Trial | Postmenopausal Women | Bone Density Increase | Significant improvement in lumbar spine density |

| Multiple Myeloma Study | MM Patients | Prognostic Factors | Higher serum PTH levels correlated with worse outcomes |

Propiedades

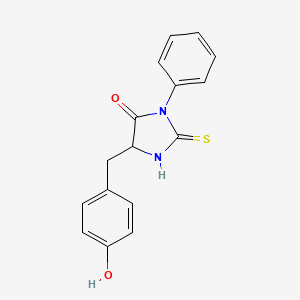

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFDDJINTNHAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952067 | |

| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-95-0, 29588-08-7 | |

| Record name | Tyrosine phenylthiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine phenylthiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Phenylthiohydantoin-tyrosine be detected electrochemically?

A1: Yes, Phenylthiohydantoin-tyrosine can be detected using adsorptive stripping voltammetry. While it does not have a distinct electrochemical signal itself, it degrades in pH 8.0 phosphate buffer to form sulfide. This sulfide can be detected electrochemically at a hanging mercury drop electrode due to the formation of mercury(II) sulfide. This method allows for detection in concentrations ranging from 2 × 10–8 to at least 2 × 10–7M. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.